N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride
Description
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS.2ClH/c17-16(7-3-1-2-4-8-16)10-18-15(20)12-5-6-13-14(9-12)21-11-19-13;;/h5-6,9,11H,1-4,7-8,10,17H2,(H,18,20);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDBQDFSESSLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2=CC3=C(C=C2)N=CS3)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride typically involves multiple steps. One common route starts with the preparation of the benzothiazole ring, followed by the introduction of the cycloheptyl group. The final step involves the formation of the dihydrochloride salt to improve the compound’s properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Neuroprotective Properties
Recent studies indicate that N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride may possess neuroprotective properties. Research suggests potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases, where the compound's ability to interact with specific molecular targets could modulate neuroinflammatory responses and promote neuronal survival .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies highlight its potential to inhibit the proliferation of cancer cells through mechanisms that may involve the modulation of signaling pathways related to cell growth and apoptosis . Further research is necessary to elucidate the specific mechanisms and efficacy in various cancer models.
3. Antimicrobial Effects
This compound has demonstrated antimicrobial activity against a range of pathogens. This property is particularly relevant in the development of new antimicrobial agents amid rising antibiotic resistance . The compound's structural features may contribute to its ability to disrupt microbial cell functions.
Case Studies
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigated the effects of this compound on neuronal cultures exposed to amyloid-beta toxicity. The results indicated a significant reduction in cell death and oxidative stress markers, suggesting a protective effect against neurodegeneration .
Case Study 2: Anticancer Activity
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction confirmed through flow cytometry analyses .
Mechanism of Action
The mechanism of action of N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Physicochemical Properties and Spectral Characteristics
Melting Points and Stability
- Benzodithiazines : High melting points with decomposition (310–319°C) indicate strong intermolecular interactions (e.g., hydrogen bonds from hydroxyl groups) .
- Target Compound : While data is unavailable, the dihydrochloride salt likely reduces melting points compared to freebase forms, as seen in other hydrochloride salts .
Spectral Data
- IR Spectroscopy : Benzodithiazines show characteristic C=O (1715 cm⁻¹) and C=N (1615–1630 cm⁻¹) stretches . The target compound’s amide group would exhibit C=O (~1650 cm⁻¹) and N–H stretches (~3300 cm⁻¹).
- NMR : Benzodithiazines display aromatic proton shifts (δ 6.37–8.40 ppm) and methyl group signals (δ 2.45–3.92 ppm) . The target’s cycloheptyl protons may resonate in δ 1.50–3.00 ppm.
Solubility and Salt Formation: Dihydrochloride Derivatives
The dihydrochloride salt of the target compound parallels azoamidine dihydrochlorides in , which are designed for water solubility in polymerization applications . Key comparisons:
- Salt Formation : Protonation of amine groups enhances aqueous solubility, critical for pharmacokinetics.
- Stability : Dihydrochloride salts may offer improved shelf-life over neutral forms, though hygroscopicity could be a trade-off.
Table 2: Salt Form Comparison
| Compound Type | Solubility Enhancement | Key Applications | Reference |
|---|---|---|---|
| Target Compound | Likely high | Pharmaceutical (inferred) | N/A |
| Azoamidine dihydrochlorides | High | Polymerization initiators |
Biological Activity
N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride (often abbreviated as N-ACH-CBT) is a synthetic compound that belongs to the class of substituted benzothiazoles. Its unique structure, which includes a benzothiazole ring fused with a cycloheptane moiety and a carboxamide group, suggests potential biological activities, particularly in the realm of neuropharmacology.
- Molecular Formula : C16H23Cl2N3OS
- Molecular Weight : 376.3 g/mol
- CAS Number : 2418671-75-5
Synthesis and Characterization
The synthesis of N-ACH-CBT was first reported in 2004 by researchers at Boehringer Ingelheim Pharmaceuticals. The compound was characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its molecular structure and purity.
Biological Activity Overview
N-ACH-CBT has been primarily investigated for its potential effects on the central nervous system (CNS). Below are key areas of research regarding its biological activity:
1. Antidepressant Effects
Research indicates that N-ACH-CBT may exhibit antidepressant-like activity in animal models. Studies have shown that it interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. For instance, experiments involving forced swim tests and tail suspension tests have demonstrated significant reductions in depressive-like behaviors in treated subjects compared to controls .
2. Neuroprotective Properties
There is emerging evidence suggesting that N-ACH-CBT may possess neuroprotective effects , potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies have indicated that the compound can mitigate neuroinflammation and oxidative stress, two critical factors involved in neuronal damage .
The precise mechanism by which N-ACH-CBT exerts its effects is still under investigation. However, preliminary findings suggest that it may modulate various neurotransmitter receptors and signaling pathways. For example:
- Serotonin Receptors : Potential modulation of serotonin receptors could explain its antidepressant effects.
- Neurotrophic Factors : The compound may enhance the expression of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), which supports neuron survival and growth.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. Using the SHELX suite (e.g., SHELXL for refinement), researchers can analyze diffraction data to determine space groups, bond lengths, and intermolecular interactions. For example, triclinic P1 space groups with H-bonded dimers have been observed in structurally similar benzothiazole derivatives . Key parameters include:
- Hydrogen bonding : N–H⋯N and C–H⋯O interactions (Table 1 in ).
- Torsional angles : Dihedral angles (e.g., −100.3° in adamantyl derivatives) to confirm spatial arrangements .
Q. What synthetic protocols are used to prepare benzothiazole carboxamide derivatives?
- Methodological Answer : A common approach involves coupling reactions between activated acyl intermediates (e.g., imidazole-based acyl donors) and benzothiazole amines. For instance:
- Step 1 : React 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in refluxing CHCl3 .
- Step 2 : Purify via ethanol recrystallization (yield ~22%) .
- Characterization : Use <sup>1</sup>H NMR (DMSO-d6), IR (KBr pellet for carbonyl peaks at ~1668 cm<sup>−1</sup>), and elemental analysis .
Advanced Research Questions
Q. How can contradictions in pharmacological data for this compound be resolved?
- Methodological Answer : Divergent results often arise from methodological differences. For example:
- Case 1 : Hybrid modeling (e.g., combining wet-lab receptor profiling with computational meta-analysis) may reconcile discrepancies between single-receptor assays (e.g., rat I7) and multi-receptor datasets (e.g., 464 heterologously expressed receptors) .
- Case 2 : Apply cross-lagged structural equation modeling (SEM) to distinguish short-term vs. long-term effects, as demonstrated in studies on analogous compounds .
Q. What strategies optimize aqueous solubility without compromising bioactivity in benzothiazole derivatives?
- Methodological Answer :
- Salt Formation : Dihydrochloride salts (as in the target compound) enhance solubility via protonation of amine groups .
- Substituent Engineering : Introduce polar groups (e.g., methoxy) at the 6-position of the benzothiazole ring while preserving the carboxamide core .
- Co-Crystallization : Explore H-bond acceptors (e.g., ethanol/water mixtures) to stabilize soluble polymorphs .
Q. How do intermolecular interactions influence the crystallization of this compound?
- Methodological Answer : Non-covalent interactions dominate packing behavior:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
